![molecular formula C18H41NO9Si B1592434 7,7-Bis[1-(1-methoxyethoxy)ethoxy]-3,5-dimethyl-2,4,6-trioxa-7-siladecan-10-amine CAS No. 87794-64-7](/img/no-structure.png)

7,7-Bis[1-(1-methoxyethoxy)ethoxy]-3,5-dimethyl-2,4,6-trioxa-7-siladecan-10-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

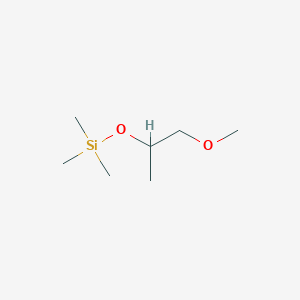

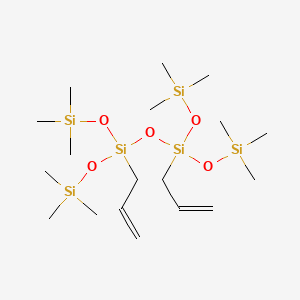

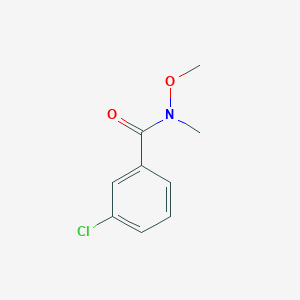

“7,7-Bis[1-(1-methoxyethoxy)ethoxy]-3,5-dimethyl-2,4,6-trioxa-7-siladecan-10-amine” is a chemical compound with the CAS number 87794-64-7 . It has a molecular weight of 443.61 and a molecular formula of C18H41NO9Si .

Molecular Structure Analysis

The molecular structure of this compound includes a total of 78 bonds, including 32 non-H bonds, 1 multiple bond, 20 rotatable bonds, 1 double bond, and 6 ether bonds (aliphatic) .科学的研究の応用

Polymerization Initiators and Photoinitiators

Novel Silane Compounds as Electrolyte Solvents for Li-ion Batteries : Novel silane compounds have been synthesized and utilized as non-aqueous electrolyte solvents in lithium-ion batteries, demonstrating good solubility for lithium salts and providing a stable passivation film on graphite anodes. These findings suggest potential applications of similar silane compounds in battery technology (Amine et al., 2006).

Photopolymerization Reactivity of Vinylcyclopropanes with Bis(4-methoxybenzoyl)diethylgermane : A study explored the use of bis(4-methoxybenzoyl)diethylgermane (BMDG) for the photopolymerization of vinylcyclopropanes, indicating higher reactivity than traditional systems. This research hints at the potential for similar compounds in advanced polymerization processes (Yohann Catel et al., 2016).

Material Science and Chemistry

- Ceria (CeO2) Recovery from Ce(III)-Benzoxazine Dimer Complexes : The study reports the synthesis of ceria (CeO2) from Ce(III)-benzoxazine dimer complexes through thermal decomposition, highlighting the potential role of similar silane or amine compounds in the synthesis and recovery of valuable materials (Veranitisagul et al., 2011).

Environmental and Green Chemistry

- Eco-Friendly Oxidation of Aromatic Alcohols : A study demonstrated an eco-friendly oxidation process for converting aromatic alcohols into carboxylic acids and ketones using bis(methoxypropyl) ether under metal- and base-free conditions. This research underscores the environmental potential of utilizing similar compounds in oxidation reactions (Liu et al., 2018).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 7,7-Bis[1-(1-methoxyethoxy)ethoxy]-3,5-dimethyl-2,4,6-trioxa-7-siladecan-10-amine involves the reaction of 3,5-dimethyl-1,2,4-trioxane with 3-(chloropropyl)triethoxysilane, followed by the reaction of the resulting product with 2-aminoethoxyethanol and sodium hydroxide.", "Starting Materials": [ "3,5-dimethyl-1,2,4-trioxane", "3-(chloropropyl)triethoxysilane", "2-aminoethoxyethanol", "sodium hydroxide" ], "Reaction": [ "Step 1: 3,5-dimethyl-1,2,4-trioxane is reacted with 3-(chloropropyl)triethoxysilane in the presence of a Lewis acid catalyst to form 7-chloro-7-(triethoxysilyl)-3,5-dimethyl-2,4,6-trioxa-7-siladecane.", "Step 2: The product from step 1 is then reacted with 2-aminoethoxyethanol in the presence of sodium hydroxide to form 7,7-bis[1-(1-methoxyethoxy)ethoxy]-3,5-dimethyl-2,4,6-trioxa-7-siladecan-10-amine." ] } | |

CAS番号 |

87794-64-7 |

製品名 |

7,7-Bis[1-(1-methoxyethoxy)ethoxy]-3,5-dimethyl-2,4,6-trioxa-7-siladecan-10-amine |

分子式 |

C18H41NO9Si |

分子量 |

443.6 g/mol |

IUPAC名 |

3-[tris[1-(1-methoxyethoxy)ethoxy]silyl]propan-1-amine |

InChI |

InChI=1S/C18H41NO9Si/c1-13(20-7)23-16(4)26-29(12-10-11-19,27-17(5)24-14(2)21-8)28-18(6)25-15(3)22-9/h13-18H,10-12,19H2,1-9H3 |

InChIキー |

KOULUECGLFZTAT-UHFFFAOYSA-N |

SMILES |

CC(OC)OC(C)O[Si](CCCN)(OC(C)OC(C)OC)OC(C)OC(C)OC |

正規SMILES |

CC(OC)OC(C)O[Si](CCCN)(OC(C)OC(C)OC)OC(C)OC(C)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1592353.png)

![1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1592355.png)